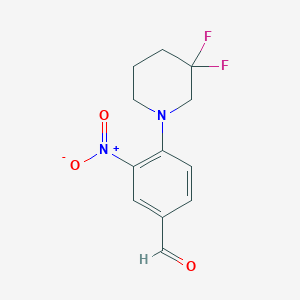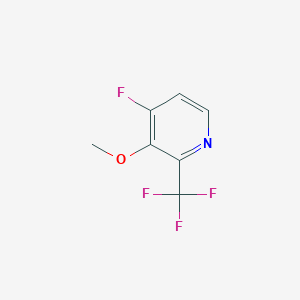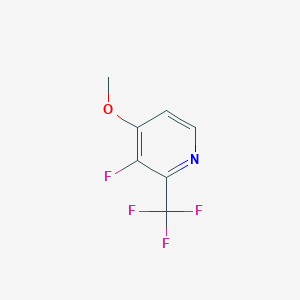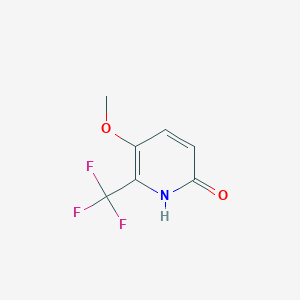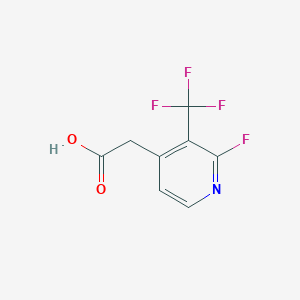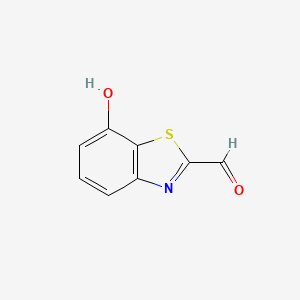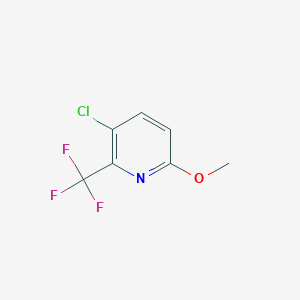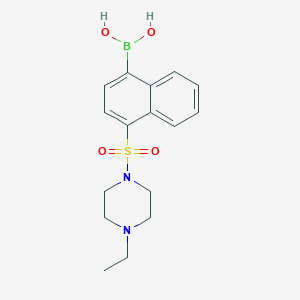
(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid
Overview
Description
“(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid” is a chemical compound with the molecular formula C16H21BN2O4S . It’s also known by its CAS number 1704121-11-8.
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C12H19BN2O4S/c1-2-14-7-9-15 (10-8-14)20 (18,19)12-5-3-11 (4-6-12)13 (16)17/h3-6,16-17H,2,7-10H2,1H3 . This represents the compound’s structure in a linear format. The Canonical SMILES representation is B (C1=CC=C (C=C1)S (=O) (=O)N2CCN (CC2)CC) (O)O . Physical and Chemical Properties Analysis
The molecular weight of this compound is 298.17 g/mol . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 4 rotatable bonds . The topological polar surface area is 89.5 Ų . The exact mass and monoisotopic mass are both 298.1158584 g/mol .Scientific Research Applications
Microwave-assisted Synthesis
(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid and its derivatives have been explored for their potential in microwave-assisted synthesis. For instance, boron nitride nanomaterial-based solid acid catalysts, incorporating structures similar to the mentioned compound, have shown efficient and reusable characteristics for the synthesis of biologically active derivatives under microwave conditions. This method is advantageous due to its good yield, safety, simplicity, and short reaction time, with the catalyst demonstrating minimal loss of activity over several cycles (Murugesan et al., 2017).
Molecular Docking and DFT Calculations
The compound has been a subject of interest in molecular docking studies and Density Functional Theory (DFT) calculations. Novel Mannich base compounds related to it have been synthesized and characterized, demonstrating potential interactions with proteins implicated in diseases like Alzheimer's, Parkinson's, and schizophrenia. These studies highlight the compound's relevance in designing molecules with potential therapeutic applications (Vennila et al., 2021).
Electrochemical Polymerization
Research has also delved into the electrochemical polymerization aspects of similar naphthalene and boronic acid-based structures. These studies have been pivotal in understanding the properties of resulting polymers, which exhibit notable conductivity and fluorescence, making them relevant for various applications, including light emission and electronic devices (Huang et al., 2003).
Fluorescent Labeling for HPLC
Another critical area of application is in the field of High-Performance Liquid Chromatography (HPLC), where derivatives of boronic acid, similar to the compound , have been used as fluorescent labeling reagents. This application is particularly useful for measuring diol compounds, demonstrating the compound's potential in enhancing analytical methodologies (Terado et al., 2000).
Cellulose Hydrolysis
Research has also shown the utility of boronic and sulfonic acid-bearing compounds, related to the discussed chemical, in mimicking cellulase for cellulose hydrolysis. This approach signifies the compound's potential in contributing to the development of sustainable and efficient methods for biomass conversion (Yang & Pan, 2016).
Properties
IUPAC Name |
[4-(4-ethylpiperazin-1-yl)sulfonylnaphthalen-1-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O4S/c1-2-18-9-11-19(12-10-18)24(22,23)16-8-7-15(17(20)21)13-5-3-4-6-14(13)16/h3-8,20-21H,2,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCCYUKLQWWYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCN(CC3)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



